N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with carbamoyl, benzamido, and 4-methylphenylsulfonamido groups. Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and cyclization, as inferred from analogous synthetic pathways for related compounds .
Properties
IUPAC Name |
N-carbamoyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-13-9-11-14(12-10-13)34(31,32)27-17-7-3-2-5-15(17)20(28)25-22-19(21(29)26-23(24)30)16-6-4-8-18(16)33-22/h2-3,5,7,9-12,27H,4,6,8H2,1H3,(H,25,28)(H3,24,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMVFDRTGLJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step synthetic routes
Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Functional Groups: The functionalization of the cyclopenta[b]thiophene core is achieved through a series of reactions, including
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and benzamido groups, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target, leading to the desired biological effect. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The cyclopenta[b]thiophene scaffold is a common feature in several analogs, but ring size and substituents vary significantly:
- N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (): Replaces the 4-methylphenylsulfonamido group with a thiophene-2-carbonylamino moiety. The thiophene’s electron-rich nature may alter electronic properties compared to the sulfonamido group in the target compound .
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide (): Substitutes the benzamido group with a benzofuran-2-carboxamide, introducing a fused oxygen heterocycle. This modification could enhance π-π stacking interactions in biological systems .
- 2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (): Features a larger cyclohepta[b]thiophene ring, which may increase conformational flexibility compared to the cyclopenta system in the target compound .
Substituent Effects on Physicochemical Properties

*Estimated based on analogous sulfonamides.
Key Differentiators and Implications
The target compound’s 4-methylphenylsulfonamido group distinguishes it from analogs with thiophene or benzofuran substituents. This group may confer:
- Enhanced solubility due to the polar sulfonamide moiety.
- Stronger hydrogen-bonding interactions with biological targets compared to non-sulfonylated analogs.
- Improved metabolic stability relative to esters or ethers.
In contrast, compounds like C12–C16 () prioritize heterocyclic amino groups (e.g., pyrazole, thiazole), which could enhance kinase inhibition but reduce bioavailability due to higher polarity .
Biological Activity
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with notable structural features that suggest potential biological activity. This compound incorporates both sulfonamide and cyclopenta[b]thiophene moieties, which have been recognized for their pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| Key Functional Groups | Carbamoyl, Sulfonamide, Amide, Cyclopentathiophene |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors within biological systems. Compounds with similar structures often interact with targets involved in various signaling pathways, including those related to inflammation and cancer progression. The sulfonamide group is particularly noted for its role in enzyme inhibition.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are critical in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, making it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Similar compounds have been reported to provide neuroprotection against oxidative stress, indicating a potential application in neurodegenerative diseases.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- A study highlighted the synthesis of various derivatives and their evaluation for enzyme inhibition, revealing that modifications to the structure significantly influence potency and selectivity against target enzymes .
- Another research effort focused on the neuroprotective effects of compounds with similar moieties, demonstrating their ability to protect neuronal cells from oxidative damage at sub-micromolar concentrations .
Case Study 1: Antitumor Activity
In an experimental model assessing the antitumor effects of related compounds, N-carbamoyl derivatives were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
Case Study 2: Neuroprotection
A recent study evaluated the neuroprotective properties of sulfonamide-containing compounds in a model of oxidative stress. The results showed that these compounds could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, supporting their therapeutic potential in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
